molecular formula C22H20ClNO3 B12594677 N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide CAS No. 648922-88-7

N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide

Cat. No.: B12594677
CAS No.: 648922-88-7
M. Wt: 381.8 g/mol
InChI Key: WFNRGRUXJDXPOJ-UHFFFAOYSA-N
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Description

N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide is a chemical compound with the molecular formula C22H20ClNO3 This compound is known for its unique structure, which includes a benzyloxy group, a phenyl group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl ethylamine intermediate. This intermediate is then reacted with 5-chloro-2-hydroxybenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The benzyloxy group and the hydroxybenzamide moiety play crucial roles in its binding to target proteins and enzymes, leading to the modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-(Benzyloxy)phenyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]succinamide
  • N-{4-(Benzyloxy)phenyl}-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea

Uniqueness

N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

648922-88-7

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[2-(4-phenylmethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c23-18-8-11-21(25)20(14-18)22(26)24-13-12-16-6-9-19(10-7-16)27-15-17-4-2-1-3-5-17/h1-11,14,25H,12-13,15H2,(H,24,26)

InChI Key

WFNRGRUXJDXPOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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